molecular formula C17H14ClNO4S B2632004 3-((4-chlorophenyl)sulfonyl)-6-methoxy-1-methylquinolin-4(1H)-one CAS No. 899214-75-6

3-((4-chlorophenyl)sulfonyl)-6-methoxy-1-methylquinolin-4(1H)-one

Cat. No. B2632004
CAS RN: 899214-75-6
M. Wt: 363.81
InChI Key: OYBGROAVUOSADN-UHFFFAOYSA-N
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Description

This compound is a quinolinone derivative, which is a class of compounds that have been widely studied for their diverse biological activities . The sulfonyl group attached to the 4-chlorophenyl moiety could potentially enhance the compound’s reactivity and biological activity .


Molecular Structure Analysis

The compound contains a quinolinone core, a sulfonyl group, a methoxy group, and a methyl group. These functional groups could potentially interact with biological targets through various non-covalent interactions .


Chemical Reactions Analysis

The sulfonyl group in the compound could potentially undergo various chemical reactions, such as substitution or elimination . The quinolinone core could also participate in various reactions depending on the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the sulfonyl group could potentially increase the compound’s polarity .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Quinoline derivatives are extensively studied for their pharmacological properties. For instance, certain quinoline-based compounds have been identified as potent tubulin polymerization inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines, and showing potential as anticancer agents (Lee et al., 2011). This research highlights the relevance of quinoline derivatives in designing new therapeutic agents targeting cellular microtubules, essential for cancer cell division and proliferation.

Synthesis and Chemical Properties

Quinoline derivatives are also subjects of research in synthetic organic chemistry, focusing on novel synthesis methods and the exploration of their chemical properties. For example, various strategies for synthesizing quinoline derivatives involve catalytic reactions, highlighting innovative approaches to constructing complex molecules with potential utility across multiple scientific fields (Watanabe et al., 1984). Such studies not only expand the toolbox of synthetic chemists but also pave the way for discovering new materials and drugs.

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Quinolinone derivatives have been found to interact with various biological targets, including enzymes and receptors .

Future Directions

The study of quinolinone derivatives and other similar compounds is a vibrant field in medicinal chemistry. Future research could focus on synthesizing this compound and studying its biological activity .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-methoxy-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S/c1-19-10-16(24(21,22)13-6-3-11(18)4-7-13)17(20)14-9-12(23-2)5-8-15(14)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBGROAVUOSADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-6-methoxy-1-methylquinolin-4(1H)-one

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